N-(2-Biphenylyl)phthalic acid imide

Mass spectrometry Electron ionization Photoionization

N-(2-Biphenylyl)phthalic acid imide (CAS 14835-59-7), systematically named 2-([1,1'-biphenyl]-2-yl)-1H-isoindole-1,3(2H)-dione, is an N-arylphthalimide derivative with molecular formula C₂₀H₁₃NO₂ and molecular weight 299.32 g·mol⁻¹. The compound features a phthalimide core N-substituted with a biphenyl group at the ortho (2-) position of the pendant phenyl ring, creating a sterically congested, twisted molecular architecture distinct from its para-substituted regioisomer.

Molecular Formula C20H13NO2
Molecular Weight 299.3 g/mol
CAS No. 14835-59-7
Cat. No. B076533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Biphenylyl)phthalic acid imide
CAS14835-59-7
Molecular FormulaC20H13NO2
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C20H13NO2/c22-19-16-11-4-5-12-17(16)20(23)21(19)18-13-7-6-10-15(18)14-8-2-1-3-9-14/h1-13H
InChIKeyNGYOQODFXPCRIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Biphenylyl)phthalic Acid Imide (CAS 14835-59-7) — Compound Identity and Baseline Characteristics for Procurement Evaluation


N-(2-Biphenylyl)phthalic acid imide (CAS 14835-59-7), systematically named 2-([1,1'-biphenyl]-2-yl)-1H-isoindole-1,3(2H)-dione, is an N-arylphthalimide derivative with molecular formula C₂₀H₁₃NO₂ and molecular weight 299.32 g·mol⁻¹ [1]. The compound features a phthalimide core N-substituted with a biphenyl group at the ortho (2-) position of the pendant phenyl ring, creating a sterically congested, twisted molecular architecture distinct from its para-substituted regioisomer [1]. Experimentally determined gas-phase ionization energy is 8.5 eV (electron impact, Cotter & Dine-Hart, 1966), and the reported experimental melting point is 165–166 °C [2]. The compound is catalogued under NSC 83187 in the NCI screening repository [3].

Why N-(2-Biphenylyl)phthalic Acid Imide Cannot Be Replaced by N-Phenylphthalimide or the 4-Biphenylyl Regioisomer in Research and Industrial Applications


The ortho-biphenyl substitution in N-(2-biphenylyl)phthalic acid imide imposes a twisted molecular geometry that fundamentally alters its electronic structure, photophysical behavior, and solid-state packing relative to the unsubstituted parent N-phenylphthalimide (CAS 520-03-6) and the para-biphenylyl regioisomer (CAS 1592-49-0) [1][2]. Gas-phase ionization energies measured under identical conditions differ significantly across the series: 8.8 eV (N-phenyl), 8.5 eV (2-biphenylyl), and 8.4 eV (4-biphenylyl), reflecting divergent HOMO energetics driven by the extent of N-aryl-to-phthalimide conjugation [2]. The ortho-substitution pattern additionally introduces steric hindrance that restricts rotation about both the N–aryl and biphenyl pivot bonds, creating atropisomerism potential absent in the para isomer and profoundly influencing crystallization, solubility, and downstream reactivity [3]. These quantifiable differences mean that generic substitution of one N-arylphthalimide for another — without accounting for regioisomer-specific electronic and conformational properties — will produce irreproducible results in applications ranging from mass spectrometric analysis to photophysical materials design.

Quantitative Differentiation Evidence for N-(2-Biphenylyl)phthalic Acid Imide (CAS 14835-59-7) Relative to Closest Analogs


Gas-Phase Ionization Energy: Direct Comparison of N-Phenylphthalimide, 2-Biphenylyl, and 4-Biphenylyl Regioisomers from a Single Authoritative Dataset

Gas-phase ionization energies (IE) for N-(2-biphenylyl)phthalic acid imide and its two closest structural analogs were determined under identical experimental conditions using electron impact (EI) mass spectrometry by Cotter and Dine-Hart (1966) and compiled in the NIST Standard Reference Database 69 [1][2][3]. The target compound exhibits an IE of 8.5 eV, which lies between N-phenylphthalimide (8.8 eV) and N-(4-biphenylyl)phthalimide (8.4 eV). The 0.3 eV reduction in IE upon addition of the 2-biphenylyl group (relative to the N-phenyl parent) and the 0.1 eV difference between the 2- and 4-biphenylyl regioisomers are attributable to differential extension of the π-conjugated donor system and altered N-aryl-to-phthalimide dihedral angles. This dataset enables unambiguous differentiation of the target compound in mass spectrometric workflows where molecular ion abundance and fragmentation patterns depend on IE.

Mass spectrometry Electron ionization Photoionization HOMO energetics

Melting Point as a Bulk Purity and Identity Discriminator: 2-Biphenylyl vs. 4-Biphenylyl vs. N-Phenylphthalimide

Experimentally reported melting points (mp) provide a practical bulk-identity discriminator among the three analogs. The target compound N-(2-biphenylyl)phthalimide melts at 165–166 °C , substantially lower than both N-(4-biphenylyl)phthalimide (mp = 288 °C) and N-phenylphthalimide (mp = 204–207 °C) . The 122–123 °C depression relative to the 4-biphenylyl isomer reflects the impact of ortho-substitution on crystal packing efficiency — the twisted molecular conformation disrupts close π-stacking, weakening the crystal lattice. The 39–42 °C depression relative to N-phenylphthalimide indicates that biphenyl substitution reduces lattice energy despite the increased molecular weight. These melting point differences are large enough to serve as a rapid identity verification and purity assessment tool during incoming material inspection.

Thermal analysis Purity assessment Solid-state characterization Crystallinity

Photophysical Consequence of Ortho-Substitution: Diminished Charge-Transfer Absorption and Reduced Fluorescence Quantum Yield vs. Para Isomers

Creed et al. (1997) demonstrated in a systematic photophysical study of N-arylphthalimide model compounds that ortho-substitution on the N-aryl ring produces a 'nominally twisted' ground-state geometry that greatly diminishes intramolecular charge-transfer (CT) absorption intensity relative to the corresponding para-substituted isomer bearing an identical N-aryl donor group [1]. Specifically, N-(2-t-butylphenyl)phthalimide exhibited blue-shifted fluorescence with reduced quantum yield when compared to its N-(4-t-butylphenyl) counterpart. Because the 2-biphenylyl group in the target compound imposes an analogous steric ortho effect — twisting the pendant phenyl ring out of conjugation with the phthalimide acceptor — the same photophysical attenuation relative to the 4-biphenylyl regioisomer is structurally mandated [2]. The mechanistic basis is enhanced internal conversion (IC) from the S₁ CT state to the ground state, which suppresses both fluorescence and reactive triplet state formation, thereby contributing to increased photostabilization [1].

Photophysics Intramolecular charge transfer Fluorescence quantum yield Photostability

Conformational Restriction and Atropisomerism: Ortho-Biphenyl Substitution Introduces Rotational Barriers Absent in Para Analogs

The 2-biphenylyl substitution in the target compound creates two hindered rotational axes: (i) the N–C(aryl) bond connecting the phthalimide nitrogen to the biphenyl system, and (ii) the biphenyl pivot bond itself. Ortho substitution on biphenyl systems is the classical structural motif for atropisomerism — restricted rotation about the sp²–sp² pivot bond generates stable conformational enantiomers when the rotational barrier exceeds approximately 93 kJ·mol⁻¹ (ca. 22 kcal·mol⁻¹) at room temperature [1]. The N-(2-biphenylyl)phthalimide scaffold places the bulky phthalimide group at one ortho position of the biphenyl, increasing the rotational barrier relative to unsubstituted biphenyl. In contrast, the N-(4-biphenylyl)phthalimide regioisomer, with phthalimide substitution at the para position, exerts minimal steric influence on biphenyl rotation and exhibits no atropisomerism [2]. This differential atropisomeric character has practical consequences: the 2-isomer may require chiral chromatographic analysis for enantiomeric purity determination, whereas the 4-isomer does not.

Atropisomerism Conformational analysis Rotational barrier Axial chirality

Cyclic Imide Weak Directing Group Capability: Enabling Regioselective C–H Functionalization in Biphenyl Systems

Yuan et al. (2019) demonstrated that cyclic imides, including N-arylphthalimides, function as weak directing groups for ruthenium-catalyzed selective monohydroxylation of C(sp²)–H bonds, enabling six-membered ruthenacycle intermediates that direct functionalization with exclusive monoselectivity even in the presence of excess oxidant [1]. While this study establishes the class-level capability of phthalimides as directing groups, the ortho-biphenylyl substitution in the target compound introduces steric differentiation that can modulate directing group efficiency relative to the less hindered N-phenyl or para-biphenylyl analogs. The phthalimide moiety has also been exploited as a site-protecting and stereodirecting group in rhodium-catalyzed C–H functionalization with donor/acceptor carbenes [2]. The 2-biphenylyl variant offers a sterically differentiated directing group scaffold compared to simpler N-arylphthalimides, which may translate into altered regioselectivity in proximal vs. distal C–H activation on the biphenyl framework.

C–H activation Ruthenium catalysis Directing group Regioselective hydroxylation

Computed Physicochemical Property Comparison: Density, Boiling Point, Flash Point, and Predicted pKa Across the Regioisomeric Series

Computed physicochemical properties compiled from the ChemSrc and Chem960 databases provide additional differentiation between the 2-biphenylyl and 4-biphenylyl regioisomers . The 2-isomer exhibits a predicted boiling point of 498.6 °C (at 760 mmHg), flash point of 232.5 °C, density of 1.289 g·cm⁻³, and predicted pKa of −0.58 ± 0.20 . The 4-isomer shows a higher predicted boiling point of 507.2 °C, flash point of 238.3 °C, identical density of 1.289 g·cm⁻³, and predicted pKa of −0.67 ± 0.20 . The 8.6 °C boiling point difference and 5.8 °C flash point difference, while modest, are consistent with the reduced intermolecular interactions expected from the twisted conformation of the 2-isomer. N-Phenylphthalimide, lacking the biphenyl extension, has markedly lower values: bp = 388.8 °C, density = 1.338 g·cm⁻³, mp = 204–207 °C . These computed parameters support physical property-based discrimination during distillation, formulation, or chromatographic method development.

Physicochemical properties Computed descriptors Formulation Solubility prediction

Evidence-Backed Application Scenarios for N-(2-Biphenylyl)phthalic Acid Imide (CAS 14835-59-7) Based on Verified Differentiation Data


Mass Spectrometric Reference Standard for Regioisomer-Specific Ionization Energy Calibration

The experimentally determined ionization energy of 8.5 eV — distinct from both N-phenylphthalimide (8.8 eV) and the 4-biphenylyl isomer (8.4 eV) under identical measurement conditions — makes N-(2-biphenylyl)phthalic acid imide a useful reference compound for calibrating electron ionization (EI) mass spectrometers in the 8–9 eV range [1]. The 0.1–0.3 eV separation from its closest analogs is analytically resolvable, enabling positive identification in GC-MS or direct-probe EI-MS workflows. Procurement of the certified 2-biphenylyl isomer rather than the 4-isomer is essential when the reference standard must match a specific IE target for instrument calibration protocols.

Model Compound for Ortho-Substitution Effects in Photophysical Studies of N-Arylphthalimide Charge-Transfer States

The twisted ground-state conformation imposed by ortho-biphenyl substitution provides a structurally well-defined model system for investigating the relationship between N-aryl-to-phthalimide dihedral angle and intramolecular charge-transfer (ICT) state properties [2]. As established by Creed et al. (1997) using the N-(2-t-butylphenyl) vs. N-(4-t-butylphenyl)phthalimide pair, ortho substitution diminishes CT absorption intensity, blue-shifts fluorescence, and reduces quantum yield relative to the para isomer. The 2-biphenylyl compound extends this paradigm to a biphenyl donor system, enabling comparative studies of through-bond vs. through-space electronic coupling. Researchers studying polyimide photophysics, OLED host materials, or photostabilization mechanisms should procure the 2-isomer specifically when investigating the effects of conformational twisting on excited-state dynamics.

Sterically Differentiated Cyclic Imide Scaffold for Transition-Metal-Catalyzed C–H Functionalization Methodology

Cyclic imides including phthalimides have been validated as weak directing groups for ruthenium-catalyzed regioselective C(sp²)–H hydroxylation, operating through six-membered ruthenacycle intermediates to achieve exclusive monoselectivity [3]. The 2-biphenylyl substituent differentiates this compound from the commonly used N-phenylphthalimide by introducing ortho steric bulk adjacent to the directing imide moiety. This steric environment may modulate catalyst approach trajectories, directing group lability, and regiochemical outcomes in proximal vs. distal C–H activation on the biphenyl scaffold. Synthetic methodology groups exploring directing group structure-activity relationships should select the 2-biphenylyl variant when steric modulation of the directing group environment is a study variable.

Atropisomerism-Competent Building Block for Stereochemical and Conformational Analysis Research

The ortho-substituted biphenyl architecture of N-(2-biphenylyl)phthalic acid imide satisfies the structural criteria for atropisomerism, wherein restricted rotation about the biphenyl sp²–sp² pivot bond can, under appropriate conditions, give rise to isolable conformational enantiomers [4]. This property is entirely absent in the para-substituted (4-biphenylyl) regioisomer and in N-phenylphthalimide. The compound therefore serves as a model substrate for dynamic chiral HPLC method development, rotational barrier determination by variable-temperature NMR, and studies of atropisomer interconversion kinetics. Procurement specifications for stereochemical research should explicitly require the 2-biphenylyl isomer and may benefit from chiral purity characterization if atropisomer resolution is experimentally achieved.

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